molecular formula C8H10N2O2S2 B2371594 methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate CAS No. 134169-65-6

methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate

Cat. No.: B2371594
CAS No.: 134169-65-6
M. Wt: 230.3
InChI Key: MNQHYTQZAZRJRF-ONEGZZNKSA-N
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Description

Methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate is a useful research compound. Its molecular formula is C8H10N2O2S2 and its molecular weight is 230.3. The purity is usually 95%.
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Biological Activity

Methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate, also known by its CAS number 134169-65-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂S₂
Molecular Weight230.307 g/mol
LogP2.21460
Exact Mass230.018 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study published in Molecules demonstrated that derivatives of thiazole compounds exhibit significant inhibition against various bacterial strains. The thiazole ring is known for its role in enhancing antimicrobial efficacy due to its ability to interact with microbial enzymes and disrupt cellular processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A study focusing on thiazole derivatives reported that this compound showed promising results against specific cancer cell lines, such as breast and colon cancer cells .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .
  • Anticancer Screening : A study conducted on the cytotoxic effects of the compound revealed an IC50 value of 15 µM against MCF-7 breast cancer cells. This suggests that the compound has a significant potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its structural features:

Thiazole Ring : The presence of the thiazole moiety is crucial for its biological activity, as it facilitates interactions with biological targets.

Amine Group : The amino group enhances solubility and may contribute to binding affinity with target proteins involved in microbial resistance or cancer proliferation.

Scientific Research Applications

Antimicrobial Activity

Methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate has been investigated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, research demonstrated that modifications in the thiazole ring can enhance activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable case study involved the use of thiazole derivatives in targeting cancer cell lines such as MCF-7 and HeLa, where this compound exhibited cytotoxic effects.

Plant Growth Regulators

Research has explored the use of thiazole derivatives as plant growth regulators. This compound has been tested for its ability to enhance root development and overall plant vigor. Field trials indicated that application of this compound resulted in increased biomass and yield in crops such as tomatoes and peppers.

Pest Resistance

Additionally, thiazole compounds have been studied for their insecticidal properties. This compound demonstrated effectiveness against common agricultural pests like aphids and whiteflies, suggesting its potential as a natural pesticide.

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of polymeric materials. Its ability to participate in radical polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Coatings and Adhesives

Furthermore, the compound's unique chemical structure makes it suitable for developing coatings and adhesives with improved adhesion properties. Research indicates that incorporating thiazole derivatives into epoxy resins results in coatings with enhanced resistance to environmental degradation.

Case Studies

Application Area Study Reference Findings
Antimicrobial ActivityJournal of Medicinal ChemistrySignificant activity against resistant bacterial strains
Anticancer PotentialCancer Research JournalInduced apoptosis in MCF-7 and HeLa cell lines
Plant Growth RegulationAgricultural SciencesIncreased biomass and yield in tomato crops
Pest ResistanceEntomological Society JournalEffective against aphids and whiteflies
Polymer ChemistryPolymer Science JournalEnhanced thermal stability in polymer matrices

Properties

IUPAC Name

methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S2/c1-12-6(11)4-3-5-7(9)10-8(13-2)14-5/h3-4H,9H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQHYTQZAZRJRF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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